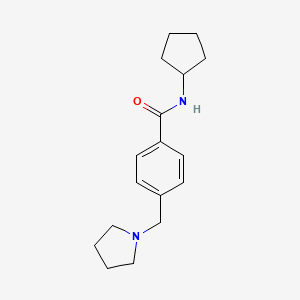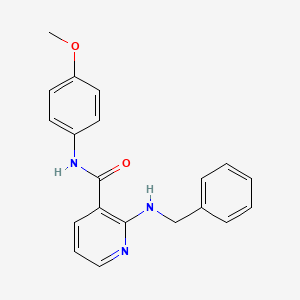![molecular formula C18H22N2O2S2 B4712075 N-(2,5-dimethoxyphenyl)-N'-{2-[(4-methylphenyl)thio]ethyl}thiourea](/img/structure/B4712075.png)
N-(2,5-dimethoxyphenyl)-N'-{2-[(4-methylphenyl)thio]ethyl}thiourea
Descripción general
Descripción
N-(2,5-dimethoxyphenyl)-N'-{2-[(4-methylphenyl)thio]ethyl}thiourea, also known as 2C-T-7, is a synthetic psychedelic compound that was first synthesized in 1981 by Alexander Shulgin. It belongs to the phenethylamine class of compounds and is structurally similar to other psychedelic substances such as mescaline and 2C-B. Since its discovery, 2C-T-7 has been the subject of scientific research due to its potential therapeutic applications and its effects on the central nervous system.
Mecanismo De Acción
The exact mechanism of action of N-(2,5-dimethoxyphenyl)-N'-{2-[(4-methylphenyl)thio]ethyl}thiourea is not fully understood, but it is believed to act on the serotonin receptors in the brain. Specifically, it is thought to bind to the 5-HT2A and 5-HT2C receptors, which are involved in the regulation of mood, cognition, and perception.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are similar to those of other psychedelic compounds. It has been shown to produce alterations in perception, mood, and thought, as well as changes in sensory perception and time perception. Additionally, this compound has been shown to produce changes in heart rate and blood pressure, as well as pupil dilation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-(2,5-dimethoxyphenyl)-N'-{2-[(4-methylphenyl)thio]ethyl}thiourea in lab experiments is its potent psychedelic effects, which make it a useful tool for studying the effects of psychedelic compounds on the brain. Additionally, its neuroprotective and anti-inflammatory properties make it a potential candidate for the treatment of various neurological and inflammatory conditions. However, one of the limitations of using this compound in lab experiments is its potential for abuse and its illegal status in many countries.
Direcciones Futuras
There are several potential future directions for research on N-(2,5-dimethoxyphenyl)-N'-{2-[(4-methylphenyl)thio]ethyl}thiourea. One area of interest is the development of new therapeutic applications for the compound, particularly in the treatment of neurodegenerative diseases and chronic pain. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on the brain. Finally, there is a need for more research on the potential risks and side effects of the compound, particularly in the context of recreational use.
Aplicaciones Científicas De Investigación
N-(2,5-dimethoxyphenyl)-N'-{2-[(4-methylphenyl)thio]ethyl}thiourea has been the subject of scientific research due to its potential therapeutic applications. It has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of chronic pain and other inflammatory conditions. Additionally, this compound has been shown to have neuroprotective effects, which could make it useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
1-(2,5-dimethoxyphenyl)-3-[2-(4-methylphenyl)sulfanylethyl]thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2S2/c1-13-4-7-15(8-5-13)24-11-10-19-18(23)20-16-12-14(21-2)6-9-17(16)22-3/h4-9,12H,10-11H2,1-3H3,(H2,19,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZJXOOPVZZTJNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCCNC(=S)NC2=C(C=CC(=C2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[4-(4-biphenylylcarbonyl)-1-piperazinyl]pyrimidine](/img/structure/B4712006.png)
![3-[({4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}amino)carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4712014.png)


![ethyl 3-[7-(2-amino-2-oxoethoxy)-6-chloro-4-methyl-2-oxo-2H-chromen-3-yl]propanoate](/img/structure/B4712042.png)
![N-(3-{2-[(2-chlorophenyl)amino]-1,3-thiazol-4-yl}phenyl)acetamide](/img/structure/B4712049.png)

![1-(1-adamantyl)-4-[(2,4-dimethoxyphenyl)sulfonyl]piperazine](/img/structure/B4712070.png)
![2-fluoro-N-[4-(propionylamino)phenyl]benzamide](/img/structure/B4712082.png)
![methyl 2-({[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4712093.png)

![N-[3-(1-azepanyl)propyl]-4-ethoxybenzenesulfonamide](/img/structure/B4712102.png)
![6-cyclopropyl-N-(4-fluoro-2-methylphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B4712121.png)